

What is Known About Mesopram

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Compound Focus: Mesopram

CAS No.: 189940-24-7

Cat. No.: S525067

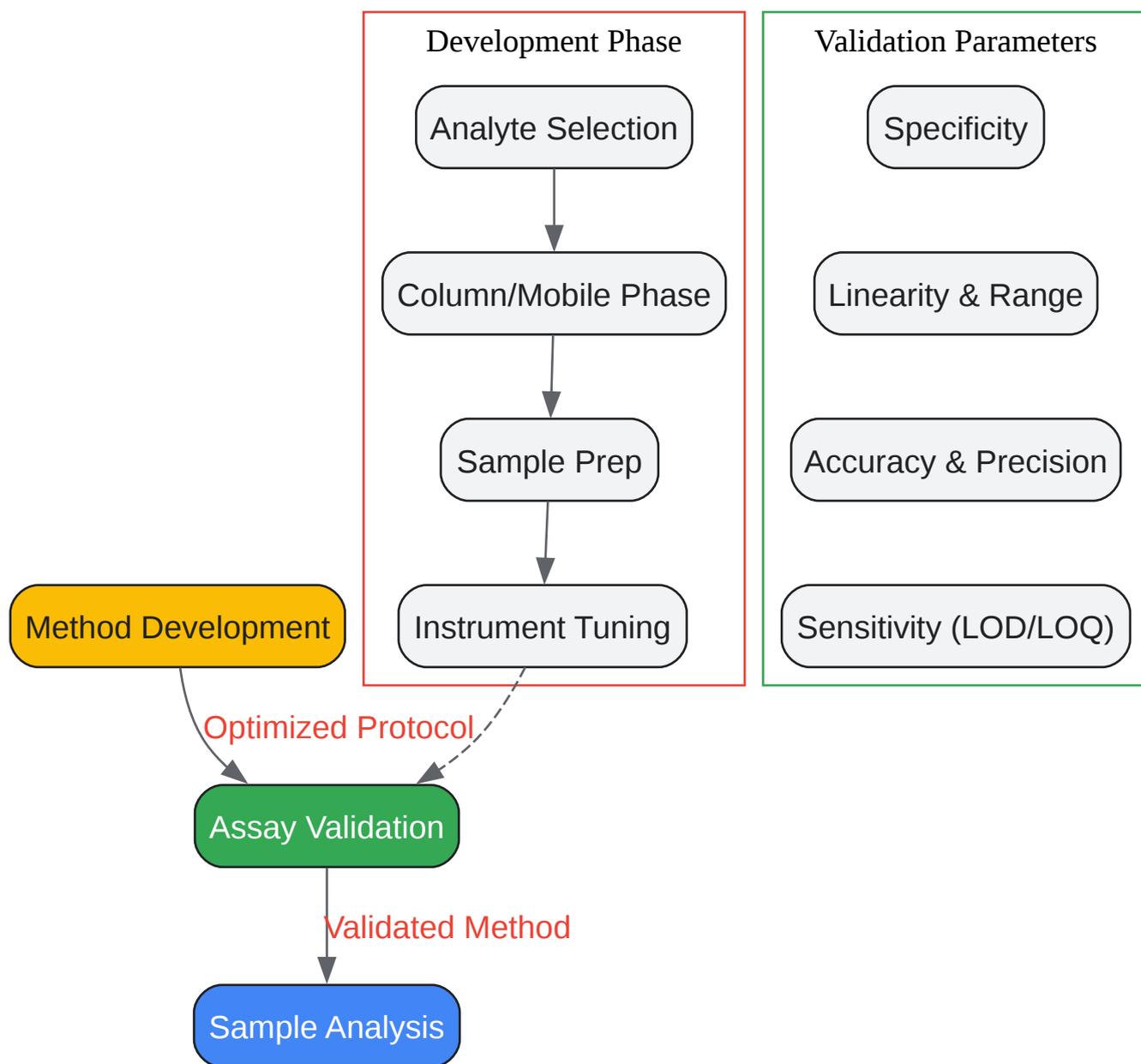
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The table below summarizes the key information available from the search results:

Aspect	Details on Mesopram
Drug Type	Small molecule drug [1]
Target & Action	Phosphodiesterase 4 (PDE4) inhibitor [1]
Highest Phase	Discontinued in Phase II [1]
Indication (in Phase II)	Multiple Sclerosis [1]
Assay/Validation Data	Not publicly available in the search results

A Framework for Your Validation Guide

Although data on **Mesopram** is unavailable, you can structure your guide to compare other PDE4 inhibitors using established pharmaceutical validation principles. The diagram below outlines the core workflow for developing and validating a bioanalytical assay, which you can adapt for your specific needs.



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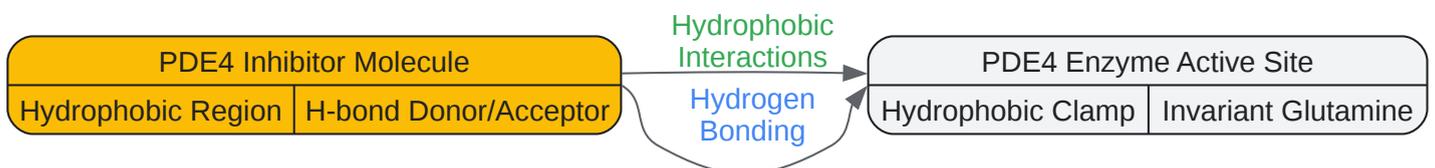
The validation phase should be conducted following established guidelines, such as the ICH (International Council for Harmonisation) guidelines, which are the standard in the pharmaceutical industry [2]. The table below details the key parameters to evaluate:

Validation Parameter	Experimental Protocol & Evaluation Method
Linearity & Range	Prepare and analyze at least 6 concentrations of the analyte in the expected range. Plot peak area against concentration and determine the correlation coefficient (R^2) [2].

| **Precision** | **Repeatability (Intra-day)**: Analyze three different concentrations (e.g., low, mid, high) in triplicate on the same day. **Intermediate Precision (Inter-day)**: Repeat the intra-day analysis over three consecutive days [2]. | **Accuracy** | Use a **standard addition method**. Add known amounts of the standard (e.g., 50%, 100%, 150% of label claim) to a pre-analyzed sample, then extract and analyze. Calculate the percentage recovery of the added analyte [2]. | **Sensitivity (LOD & LOQ)** | **LOD (Limit of Detection)**: $3.3 \times \sigma / S$ | **LOQ (Limit of Quantification)**: $10 \times \sigma / S$ $\sigma = \text{standard deviation of the response}$; $S = \text{slope of the calibration curve}$ [2]. | **Specificity** | Demonstrate that the method can accurately measure the analyte in the presence of other components. This is often proven by analyzing samples under stress conditions (e.g., acid, base, oxidation, heat, light) and showing that the analyte peak is pure and unaffected [2]. |

Structural Insights for PDE4 Inhibitor Assays

While not specific to **Mesopram**, structural biology studies reveal that PDE4 inhibitors generally function by fitting into the enzyme's active site. They are held by a **hydrophobic clamp** formed by conserved hydrophobic residues and form **hydrogen bonds with an invariant glutamine** residue [3]. Understanding this mechanism can be crucial for designing assays that measure binding affinity or inhibitory activity. The following diagram illustrates this general binding mechanism.



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References

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2. Development and validation of a stability indicating RP-HPLC ... [pubmed.ncbi.nlm.nih.gov]
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